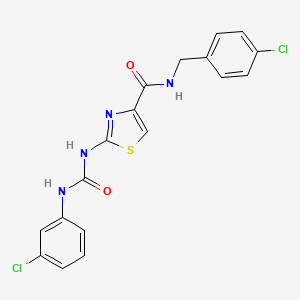
N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is known for its unique properties that make it an ideal candidate for various laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been found to reduce the levels of certain inflammatory markers in the body, which can help in the treatment of various diseases. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis (cell death) in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide in lab experiments is its unique properties that make it an ideal candidate for various experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions that can be explored with N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide. One of the directions is the development of new drugs and therapies based on this compound. Another direction is the exploration of its potential applications in the field of nanotechnology. Further research can also be done to explore its potential applications in the treatment of other diseases.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its unique properties make it an ideal candidate for various laboratory experiments. Further research can be done to explore its potential applications in the development of new drugs and therapies, as well as its potential applications in the field of nanotechnology.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide involves the reaction of 4-chlorobenzylamine with 3-chlorophenyl isocyanate to obtain the intermediate compound. This intermediate compound is then reacted with thiosemicarbazide to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be effective in the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has also been used in the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-12-6-4-11(5-7-12)9-21-16(25)15-10-27-18(23-15)24-17(26)22-14-3-1-2-13(20)8-14/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLVMPPOQZDEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2677585.png)
![N-(1-cyano-3-methylbutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2677588.png)

![Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677592.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2677593.png)
![6-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2677597.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2677599.png)


![1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677602.png)


![2-{8-fluoro-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2677608.png)